(7-Fluoro-benzo[1,3]dioxol-5-yl)-methanol
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Overview
Description
(7-Fluoro-benzo[1,3]dioxol-5-yl)-methanol is an organic compound that features a fluorinated benzodioxole ring attached to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of benzo[d][1,3]dioxole-4,7-dicarboxylic acid as a starting material, which is then fluorinated and subsequently reduced to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of (7-Fluoro-benzo[1,3]dioxol-5-yl)-methanol may involve large-scale fluorination and reduction processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(7-Fluoro-benzo[1,3]dioxol-5-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reaction conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of (7-Fluorobenzo[D][1,3]dioxol-5-YL)carboxylic acid.
Reduction: Formation of (7-Fluorobenzo[D][1,3]dioxol-5-YL)methane.
Substitution: Formation of various substituted benzodioxole derivatives.
Scientific Research Applications
(7-Fluoro-benzo[1,3]dioxol-5-yl)-methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and other functionalized materials.
Mechanism of Action
The mechanism of action of (7-Fluoro-benzo[1,3]dioxol-5-yl)-methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole-5-methanol: Lacks the fluorine atom, which may result in different chemical and biological properties.
(7-Chlorobenzo[d][1,3]dioxol-5-yl)methanol:
(7-Bromobenzo[d][1,3]dioxol-5-yl)methanol: Similar to the chlorinated derivative but with a bromine atom.
Uniqueness
The presence of the fluorine atom in (7-Fluoro-benzo[1,3]dioxol-5-yl)-methanol imparts unique properties, such as increased lipophilicity and altered electronic characteristics, which can influence its reactivity and interactions with other molecules. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H7FO3 |
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Molecular Weight |
170.14 g/mol |
IUPAC Name |
(7-fluoro-1,3-benzodioxol-5-yl)methanol |
InChI |
InChI=1S/C8H7FO3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-2,10H,3-4H2 |
InChI Key |
NRLUSHXBTPUYEM-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)CO)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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